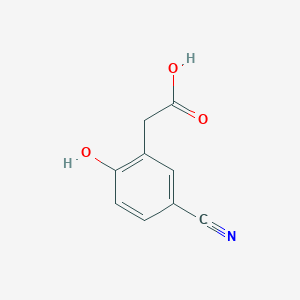
2-(5-Cyano-2-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyano-2-hydroxyphenyl)acetic acid is an organic compound characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyano-2-hydroxyphenyl)acetic acid typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 5-cyano-2-hydroxybenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Cyano-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-(5-Cyano-2-oxo-phenyl)acetic acid.
Reduction: Formation of 2-(5-Amino-2-hydroxyphenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
2-(5-Cyano-2-hydroxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Cyano-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparación Con Compuestos Similares
- 2-(5-Cyano-2-hydroxybenzyl)acetic acid
- 2-(5-Cyano-2-hydroxyphenyl)propionic acid
- 2-(5-Cyano-2-hydroxyphenyl)butyric acid
Comparison: 2-(5-Cyano-2-hydroxyphenyl)acetic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-(5-cyano-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7NO3/c10-5-6-1-2-8(11)7(3-6)4-9(12)13/h1-3,11H,4H2,(H,12,13) |
Clave InChI |
ZEZOKQZDZQKWAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


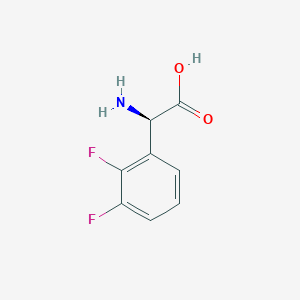
![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13005737.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)
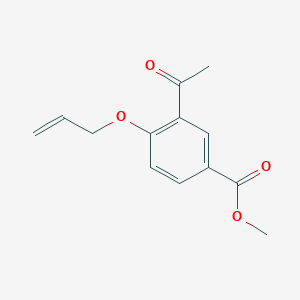

![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)
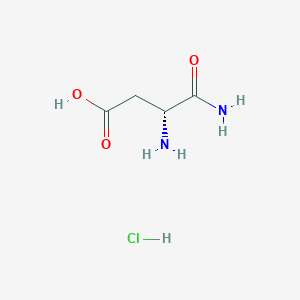
![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)
![8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B13005790.png)

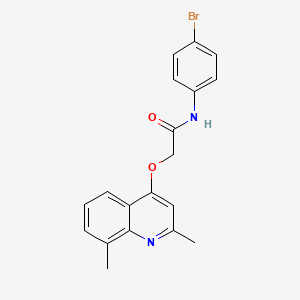
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
